ISOXAZOLIDIN-3-ONE
Overview
Description
ISOXAZOLIDIN-3-ONE is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that the compound has a lactam structure, which suggests it may interact with biological targets that have affinity for lactam structures .
Mode of Action
Isoxazolidin-3-one is potentially tautomeric due to the presence of an amide group in the molecule . In solvents of different polarities, the lactam-lactim tautomeric equilibrium of this compound is strongly displaced in the direction of the lactam . The mechanism of alkylation is connected with the structure of the lactam anion . Evidence is given in favor of a mesomeric structure of the anion with the main charge on the nitrogen at which substitution chiefly takes place .
Biochemical Pathways
The compound’s alkylation mechanism suggests it could potentially interfere with biochemical pathways involving similar alkylation reactions .
Result of Action
Given its alkylation mechanism, it can be inferred that the compound might induce changes at a molecular level, potentially altering the function of its targets .
Action Environment
The action of this compound is influenced by the polarity of the solvent environment . The lactam-lactim tautomeric equilibrium of this compound is strongly displaced in the direction of the lactam in solvents of different polarities . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
Isoxazolidin-3-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as α-amino acid oxidase and γ-aminobutyric acid aminotransferase . These interactions are essential for the regulation of amino acid metabolism and neurotransmitter activity. This compound acts as an inhibitor for these enzymes, thereby modulating their activity and influencing the overall biochemical pathways they are involved in.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, this compound impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the active sites of enzymes such as α-amino acid oxidase and γ-aminobutyric acid aminotransferase, thereby inhibiting their activity . This binding interaction is facilitated by the unique structural features of this compound, which allow it to fit into the enzyme’s active site and disrupt its normal function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it can degrade over extended periods or under certain environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate amino acid and neurotransmitter metabolism . The compound’s inhibition of α-amino acid oxidase and γ-aminobutyric acid aminotransferase leads to alterations in metabolic flux, resulting in changes in metabolite levels. These interactions highlight the compound’s role in modulating key biochemical pathways and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within the cellular environment is crucial for its activity and function, as it ensures that the compound reaches the enzymes and biomolecules it interacts with.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and biomolecules effectively, thereby modulating their activity and influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOXAZOLIDIN-3-ONE typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazolidinone ring. Another method involves the use of nitrile oxides in 1,3-dipolar cycloaddition reactions with alkenes or alkynes .
Industrial Production Methods: Industrial production of this compound often involves the dehydration and salification of 4,4-dimethyl-3-isoxazolidone in an aprotic polar solvent under alkaline conditions. This is followed by a reaction with 2,4-dichlorobenzyl chloride and crystallization in a protic solvent at low temperatures to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: ISOXAZOLIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoxazolidinones, amines, and oxazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ISOXAZOLIDIN-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Comparison with Similar Compounds
Isoxazole: Another five-membered heterocycle with one oxygen and one nitrogen atom.
Oxazolidinone: Similar to ISOXAZOLIDIN-3-ONE but with a different ring structure.
Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both scientific research and industrial applications. Additionally, its derivatives, such as cycloserine, have significant medical importance, particularly in the treatment of drug-resistant bacterial infections .
Properties
IUPAC Name |
1,2-oxazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-1-2-6-4-3/h1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDOFVVNXBGLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152332 | |
Record name | 3-Isoxazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Isoxazolidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1192-07-0 | |
Record name | 3-Isoxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazolidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Isoxazolidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70 °C | |
Record name | 3-Isoxazolidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-isoxazolidinone?
A1: 3-Isoxazolidinone has the molecular formula C3H5NO2 and a molecular weight of 87.08 g/mol.
Q2: How can I determine the structure of 3-isoxazolidinone and its derivatives?
A2: Researchers commonly use spectroscopic techniques like 1H-NMR, IR, and MS to identify and confirm the structure of 3-isoxazolidinone and its derivatives. [, , ]
Q3: Are there any specific spectroscopic characteristics of the 3-isoxazolidinone ring?
A3: Yes, the 3-isoxazolidinone ring exhibits characteristic IR peaks at approximately 2967 cm-1 and 2870 cm-1. []
Q4: How does clomazone, a 3-isoxazolidinone derivative, function as a herbicide?
A4: While the precise mechanism of action for clomazone remains unknown, studies indicate it does not directly inhibit enzymes involved in the synthesis of chlorophyll and carotenoids, despite significantly impacting these processes in vivo. []
Q5: What are the potential applications of 3-isoxazolidinone derivatives beyond herbicides?
A5: Research suggests that some 3-isoxazolidinone derivatives, such as cycloserine (D-4-amino-3-isoxazolidinone), exhibit antibiotic activity. Specifically, cycloserine is known to inhibit D-alanine racemase in bacteria. [, ]
Q6: How does D-alanine affect the activity of cycloserine?
A6: D-alanine antagonizes the antimycobacterial activity of cycloserine. This antagonism is particularly significant in mycobacteria compared to other bacterial species. [, , ]
Q7: Is there evidence of cycloserine activity in the central nervous system?
A7: Yes, L-cycloserine has been found to influence sphingolipid metabolism in mouse brains. [] Additionally, studies exploring cycloserine as a potential treatment for conditions like obsessive-compulsive disorder highlight its interaction with the glutamatergic N-methyl-D-aspartate receptor in the brain. []
Q8: Are there potential synergistic effects when combining cycloserine with other drugs?
A8: Research suggests that a combination of cycloserine and pioglitazone may have synergistic effects in attenuating chronic pain and anxiety by improving mitochondrial function. []
Q9: What is known about the environmental fate of clomazone in rice fields?
A9: Studies have shown that clomazone applied to rice fields primarily dissipates from floodwaters and soils through a first-order decay process. The half-life (DT50) of clomazone in water is approximately 7 days and in soil is approximately 15 days. []
Q10: Are there concerns about the environmental hazards associated with clomazone use?
A10: While considered to have a low environmental hazard profile, exceeding recommended application rates for clomazone could pose risks to aquatic ecosystems. [, ]
Q11: What are the major microbial transformation pathways of clomazone in the environment?
A11: Microorganisms primarily degrade clomazone through hydroxylation reactions at various positions on the molecule, including the 5-methylene carbon of the isoxazolidinone ring, the methyl group on the oxazolidone ring, and the aromatic ring. []
Q12: What are some common methods for synthesizing 4,4-dimethyl-3-isoxazolidinone, a key intermediate for clomazone?
A12: Researchers have developed efficient methods for synthesizing 4,4-dimethyl-3-isoxazolidinone, achieving high yields (over 84%) by reacting 3-chloro-N-hydroxy-2,2-dimethylpropanamide with sodium hydroxide. [, ]
Q13: How is clomazone typically quantified in environmental samples?
A13: Various analytical methods are used to quantify clomazone, including HPLC and ELISA techniques. These methods allow researchers to monitor clomazone levels in environmental samples like soil and water. [, ]
Q14: Are there any specific challenges related to the formulation and stability of clomazone?
A14: Formulating stable aqueous capsule suspension concentrates of clomazone has been an area of research, leading to the development of specific formulations and mixtures to improve its stability and application properties. []
Q15: What are the known toxicological effects of clomazone on aquatic organisms?
A15: Studies on silver catfish (Rhamdia quelen) exposed to clomazone revealed hematological changes, specifically increased monocyte counts, suggesting a potential chronic stress response. Histopathological alterations in gills and liver were also observed, emphasizing the need for careful monitoring of clomazone levels in aquatic environments. []
Q16: Are there any specific drug delivery systems or targeting strategies being explored for 3-isoxazolidinone derivatives?
A16: While the provided research doesn't delve into specific drug delivery systems for 3-isoxazolidinone derivatives, the potential therapeutic applications of compounds like cycloserine warrant further investigation into targeted delivery approaches to maximize efficacy and minimize off-target effects.
Q17: Have any biomarkers been identified to predict the efficacy or monitor the treatment response to cycloserine?
A17: Research suggests that monitoring fear levels in patients undergoing exposure therapy for anxiety disorders, in conjunction with cycloserine administration, could potentially serve as a rudimentary predictor of treatment response. This is based on observations indicating that cycloserine may enhance extinction learning in individuals exhibiting low fear levels at the end of exposure sessions, while potentially exacerbating fear responses in those with high fear levels. []
Q18: How have analytical methods for quantifying cycloserine in biological samples been validated?
A18: Researchers have validated a method for analyzing cycloserine in rat microdialysis samples using liquid chromatography-tandem mass spectrometry with benzoyl chloride derivatization. This validated method demonstrates good linearity, accuracy, and precision for quantifying cycloserine levels. []
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